molecular formula C9H8F4O B1406390 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol CAS No. 1706457-94-4

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1406390
CAS RN: 1706457-94-4
M. Wt: 208.15 g/mol
InChI Key: WCTOPRCFFCKRJY-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H8F4O . It has a molecular weight of 208.16 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol” is 1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol” is a solid at room temperature . It has a molecular weight of 208.16 . Other physical and chemical properties like boiling point, density, and refractive index are not available in the sources I found.

Scientific Research Applications

Synthesis of Peracylated Fluorodeoxy Pentofuranosides

The compound has been utilized in the synthesis of peracylated fluorodeoxy pentofuranosides. Research by Mikhailopulo et al. (1995) revealed that the oxidation of related methyl deoxy-fluoro-pentofuranosides, followed by stereoselective reduction, leads to the formation of 3-deoxy-3-fluoro ribo and lyxo-furanosides. This process demonstrates the potential of such compounds in synthesizing complex fluorinated sugars (Mikhailopulo et al., 1995).

Synthesis of α-Trifluoromethyl α-Amino Acids

Burger et al. (2006) explored the synthesis of α-trifluoromethyl α-amino acids using a compound structurally related to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol. This research demonstrates that benzyloxy-trifluoromethyl-oxazoles, derived from fluoro-trifluoromethyl-oxazoles and benzyl alcohols, can rearrange to form α-trifluoromethyl substituted aromatic and heteroaromatic amino acids (Burger et al., 2006).

Fluorinated Heterocycle Synthesis

Parmar and Rueping (2014) developed a method for synthesizing fluorinated heterocycles. This process involves the mild intramolecular fluoro-cyclisation of benzylic alcohols and amines, highlighting the importance of such compounds in creating fluorinated heterocycles (Parmar & Rueping, 2014).

Domino Reactions with Fluorinated Furans and Thiophenes

Research by Burger et al. (2001) showed that fluorine atoms in compounds like 2-fluoro-3-trifluoromethylfurans and thiophenes can be replaced by various nucleophiles, leading to products that undergo benzyl group migrations under mild conditions. This indicates the potential of such fluorinated compounds in domino reactions (Burger et al., 2001).

Photocatalytic Decomposition of Halosubstituted Alcohols

Wissiak, Šket, and Vrtacnik (2000) studied the photodegradation of halosubstituted benzyl alcohols on semiconductor oxides. This research indicates that compounds similar to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol can be used in studies on the environmental degradation of organic pollutants (Wissiak et al., 2000).

Safety and Hazards

According to the safety data sheet, “2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOPRCFFCKRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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